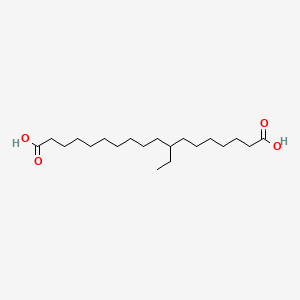

8-Ethyloctadecanedioic acid

Description

8-Ethyloctadecanedioic acid (C₂₀H₃₆O₄) is a branched-chain dicarboxylic acid with an ethyl substituent at the 8th carbon of an 18-carbon backbone. Dicarboxylic acids of this class are commonly used in polymer synthesis, surfactants, and biomedical research due to their bifunctional reactivity .

Properties

CAS No. |

86851-02-7 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

8-ethyloctadecanedioic acid |

InChI |

InChI=1S/C20H38O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |

InChI Key |

JHRJYXZOXJXEJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCCCCCCC(=O)O)CCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyloctadecanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method starts with 9-oxo methyl nonanoate, which undergoes a McMurry coupling reaction under the promotion of low-valence titanium to form a coupling intermediate. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon to form dimethyl octadecanedioate. Finally, hydrolysis of dimethyl octadecanedioate yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and catalysts to ensure high yield and purity. The separation and purification steps are designed to minimize the involvement of toxic substances, making the process environmentally friendly .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid groups in 8-ethyloctadecanedioic acid readily undergo esterification and amidation. For example:

-

Esterification : Reaction with methanol under acidic conditions produces dimethyl 8-ethyloctadecanedioate.

-

Amidation : Interaction with amines like ammonia yields diamides.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, HSO, reflux | Dimethyl ester | |

| Amidation | NH, heat | Diamide derivative |

Salt Formation with Metals

The compound reacts with metals (e.g., Mg, Zn) to form carboxylate salts, analogous to acetic acid’s reactivity :

This reaction is critical in corrosion studies and material science applications.

Thermal Decomposition

Heating above 440°C leads to decomposition, similar to shorter-chain dicarboxylic acids :

Exact products depend on reaction conditions and catalysts.

Oxidation Reactions

The ethyl side chain may undergo oxidation to form ketones or epoxides, though specific data is sparse. Theoretical pathways include:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) at the ethyl group.

-

Decarboxylation : Beta-keto intermediates may decarboxylate under heat2 .

Polymerization and Condensation

The diacid is a candidate for polyester synthesis via polycondensation with diols (e.g., ethylene glycol):

Reaction efficiency depends on temperature and catalyst (e.g., SbO) .

Acid-Base Reactions

As a dicarboxylic acid, it neutralizes bases (e.g., NaOH) in a two-step process:

The disodium salt exhibits surfactant properties .

Key Challenges and Research Gaps

Scientific Research Applications

8-Ethyloctadecanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.

Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of high-performance materials, such as nylons and adhesives.

Mechanism of Action

The mechanism of action of 8-Ethyloctadecanedioic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular membranes. Its effects are mediated through the binding of its carboxyl groups to specific receptors or enzymes, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of 8-ethyloctadecanedioic acid with structurally related diacids and hydroxy acids:

Functional and Regulatory Differences

- Branching vs.

- Hydroxy vs. Ethyl Substituents: Hydroxy derivatives (e.g., 8-hydroxyoctadecanoic acid) exhibit hydrogen-bonding capacity, making them suitable for biomedical applications, whereas ethyl groups may improve thermal stability in polymers .

- Regulatory Status: Fluorinated analogs (e.g., perfluorotetradecanoic acid) are classified as substances of very high concern (SVHC) by ECHA due to persistence and toxicity . While this compound lacks such data, its structural simplicity suggests lower regulatory scrutiny.

Q & A

Q. What mechanistic insights can be gained from studying the acid’s interaction with lipid bilayers, and how should such experiments be structured?

- Methodological Answer : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Use fluorescence anisotropy or DSC to assess membrane fluidity changes. Control variables like bilayer composition (e.g., DPPC vs. DOPC) and ionic strength .

Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed enzyme/substrate ratios). Perform dose-response curves (IC50/EC50) and apply cluster analysis to identify confounding variables (e.g., solvent effects or impurity profiles) .

Q. What computational strategies are effective for modeling the compound’s thermodynamic properties and reactivity?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields like OPLS-AA. Validate predictions against experimental Gibbs free energy data. Include solvent models (e.g., COSMO-RS) for solvation effects .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, stereochemistry) and correlate with bioactivity data using multivariate regression. Include negative controls and validate models via leave-one-out cross-validation .

Q. What methodologies are recommended for assessing the compound’s environmental persistence and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.